molecular formula C16H21F3N2O2 B6638134 1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea

Cat. No.: B6638134
M. Wt: 330.34 g/mol
InChI Key: YMARTQHYFJEXLU-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a hydroxymethyl group and a urea moiety linked to a trifluorophenyl ethyl group

Preparation Methods

The synthesis of 1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a hydroxymethyl group through a series of reactions, such as hydrogenation and hydroxylation.

    Introduction of the Trifluorophenyl Ethyl Group: The trifluorophenyl ethyl group is introduced via a nucleophilic substitution reaction, often using a suitable trifluorophenyl ethyl halide.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form corresponding amines.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group is known to enhance binding affinity to certain targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea can be compared with similar compounds, such as:

    1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(2,4,6-trifluorophenyl)ethyl]urea: Similar structure but with different substitution pattern on the phenyl ring.

    1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4-difluorophenyl)ethyl]urea: Lacks one fluorine atom, potentially altering its chemical and biological properties.

    1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,5-difluorophenyl)ethyl]urea: Another variant with different fluorine substitution.

The uniqueness of this compound lies in its specific trifluorophenyl substitution, which can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-[4-(hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c17-13-7-11(8-14(18)15(13)19)5-6-20-16(23)21-12-3-1-10(9-22)2-4-12/h7-8,10,12,22H,1-6,9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARTQHYFJEXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)NCCC2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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